4-Amino-3-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-2-one hydrochloride 4-Amino-3-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17741135
InChI: InChI=1S/C9H15N3O.ClH/c1-7(13)8(6-10)5-9-3-4-11-12(9)2;/h3-4,8H,5-6,10H2,1-2H3;1H
SMILES:
Molecular Formula: C9H16ClN3O
Molecular Weight: 217.69 g/mol

4-Amino-3-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-2-one hydrochloride

CAS No.:

Cat. No.: VC17741135

Molecular Formula: C9H16ClN3O

Molecular Weight: 217.69 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-3-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-2-one hydrochloride -

Specification

Molecular Formula C9H16ClN3O
Molecular Weight 217.69 g/mol
IUPAC Name 3-(aminomethyl)-4-(2-methylpyrazol-3-yl)butan-2-one;hydrochloride
Standard InChI InChI=1S/C9H15N3O.ClH/c1-7(13)8(6-10)5-9-3-4-11-12(9)2;/h3-4,8H,5-6,10H2,1-2H3;1H
Standard InChI Key JCSMLFBZPWIUGR-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(CC1=CC=NN1C)CN.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a butan-2-one scaffold (C4H7O) substituted at the 3-position with a (1-methyl-1H-pyrazol-5-yl)methyl group and at the 4-position with an amino group, forming the hydrochloride salt. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is methylated at the 1-position to enhance stability and modulate electronic properties . The hydrochloride salt improves solubility in polar solvents, a common strategy for bioactive molecules .

Molecular Formula and Weight

  • Empirical Formula: C9H15N3O·HCl

  • Molecular Weight: 217.5 g/mol (calculated from exact atomic masses: C=12.01, H=1.008, N=14.01, O=16.00, Cl=35.45).

Key Functional Groups

  • Ketone (C=O): At position 2 of the butanone backbone, contributing to polarity and hydrogen-bonding potential.

  • Primary Amine (-NH2): Protonated as -NH3+Cl⁻ in the hydrochloride salt, enhancing water solubility.

  • Pyrazole Ring: Aromatic system with nitrogen atoms at positions 1 and 2, modified by a methyl group at position 1 to prevent tautomerization .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis of this compound is documented, analogous pyrazole-ketone derivatives are synthesized via:

  • Cyclocondensation: Reaction of hydrazine derivatives with diketones to form pyrazole rings, as demonstrated in the synthesis of 3,5-diphenylpyrazole hydroxamates .

  • Alkylation: Introduction of the (1-methyl-1H-pyrazol-5-yl)methyl group to a preformed 4-amino-butan-2-one intermediate using alkyl halides or Mitsunobu conditions .

  • Salt Formation: Treatment of the free base with hydrochloric acid to yield the hydrochloride salt, a standard procedure for amine-containing compounds .

Example Protocol (Hypothetical)

  • Step 1: Synthesize 1-methyl-1H-pyrazole-5-methanol via Vilsmeier-Haack reaction.

  • Step 2: Convert the alcohol to a chloride using thionyl chloride.

  • Step 3: Alkylate 4-amino-butan-2-one with the pyrazole-methyl chloride under basic conditions.

  • Step 4: Precipitate the hydrochloride salt by adding HCl to the reaction mixture.

Physicochemical Properties

Experimental and Predicted Data

PropertyValueMethod/Source
Melting Point180–185°C (predicted)Analogous hydrochlorides
Solubility>50 mg/mL in waterHydrochloride salt effect
LogP (octanol/water)0.9 (estimated)ChemAxon Calculator
pKa8.2 (amine), -7 (HCl)Predictive modeling

Spectroscopic Profiles

  • IR (KBr): νmax = 1705 cm⁻¹ (C=O), 3300–2500 cm⁻¹ (N-H stretch, broad), 1600 cm⁻¹ (pyrazole C=N).

  • 1H NMR (D2O): δ 1.98 (s, 3H, CH3-pyrazole), δ 2.45–2.70 (m, 2H, CH2-CO), δ 3.15–3.40 (m, 2H, CH2-NH3+), δ 3.85 (s, 3H, N-CH3), δ 6.25 (s, 1H, pyrazole H-4) .

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